2,3,3,3-Tetrafluoropropanal hydrate
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Overview
Description
2,3,3,3-Tetrafluoropropanal hydrate is a fluorinated organic compound with the molecular formula C3H4F4O2. It is a hydrate form of 2,3,3,3-tetrafluoropropanal, which is a fluorinated aldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3,3,3-tetrafluoropropanal hydrate typically involves the fluorination of propanal derivatives. One common method is the chlorofluorination reaction, where propane or propene is used as a raw material. The reaction involves introducing the raw material and a gas mixture of hydrogen fluoride and chlorine into a reactor in the presence of a gamma ferric iron compound load-type catalyst. The reaction conditions include a temperature range of 400°C to 500°C and a contact time of 10 to 60 seconds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction products are subjected to washing and alkali washing to remove impurities such as hydrogen chloride and excess hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoropropanal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorine (Cl2) or bromine (Br2) can be used for halogen substitution reactions.
Major Products Formed
Oxidation: Formation of tetrafluoropropanoic acid.
Reduction: Formation of tetrafluoropropanol.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
2,3,3,3-Tetrafluoropropanal hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoropropanal hydrate involves its interaction with various molecular targets and pathways. The compound’s fluorinated nature allows it to participate in unique chemical reactions, influencing the reactivity and stability of other molecules. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropanal hydrate: Another fluorinated aldehyde with similar properties but different structural arrangement.
2,3,3,3-Tetrafluoropropene: A related compound used as a refrigerant and in other industrial applications.
Uniqueness
2,3,3,3-Tetrafluoropropanal hydrate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its hydrate form also adds to its stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C3H4F4O2 |
---|---|
Molecular Weight |
148.06 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoropropanal;hydrate |
InChI |
InChI=1S/C3H2F4O.H2O/c4-2(1-8)3(5,6)7;/h1-2H;1H2 |
InChI Key |
CSXZIZDBFOCFTM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C(F)(F)F)F.O |
Origin of Product |
United States |
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